molecular formula C10H14N2O3 B11717467 (2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

Cat. No.: B11717467
M. Wt: 210.23 g/mol
InChI Key: NONCPJOZOLMXFK-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes an oxolane ring and a pyrazole moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Oxolane Ring Formation: The oxolane ring can be constructed via a cyclization reaction involving a diol and an appropriate electrophile.

    Coupling of Pyrazole and Oxolane: The final step involves coupling the pyrazole moiety with the oxolane ring through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety.

    Reduction: Reduction reactions can be performed on the oxolane ring to yield various derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced oxolane derivatives, and various substituted carboxylic acid derivatives.

Scientific Research Applications

(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, altering their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
  • (2R,3S)-2-(1-ethyl-1H-pyrazol-3-yl)oxolane-3-carboxylic acid

Uniqueness

(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is unique due to its specific stereochemistry and the position of the ethyl group on the pyrazole ring. This unique structure can result in different biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-2-12-6-7(5-11-12)9-8(10(13)14)3-4-15-9/h5-6,8-9H,2-4H2,1H3,(H,13,14)/t8-,9-/m0/s1

InChI Key

NONCPJOZOLMXFK-IUCAKERBSA-N

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@H](CCO2)C(=O)O

Canonical SMILES

CCN1C=C(C=N1)C2C(CCO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.